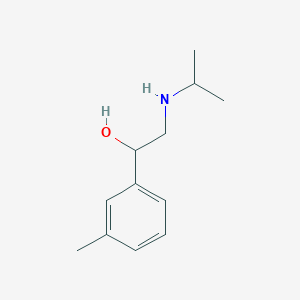
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable butanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and butanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-amino-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-2-4-11(10-6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
AVHDDHUBLZXSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



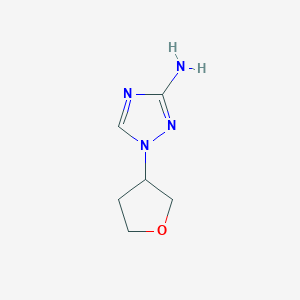

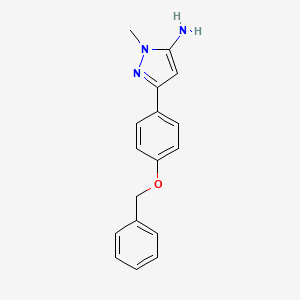

![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
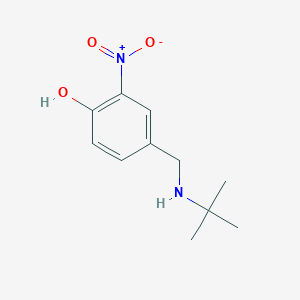


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
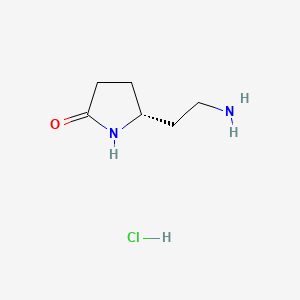
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
